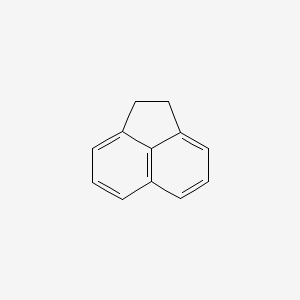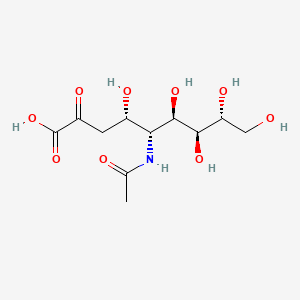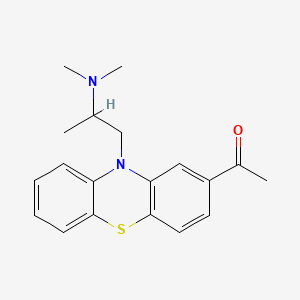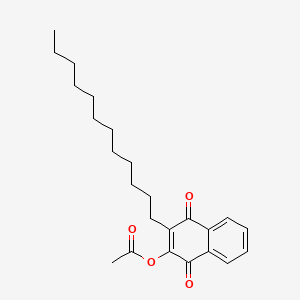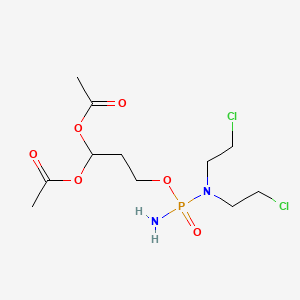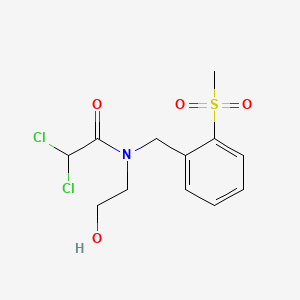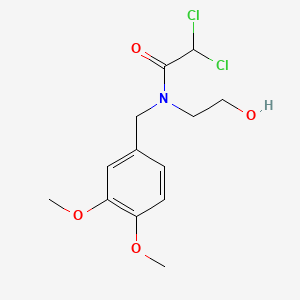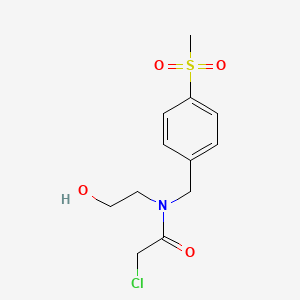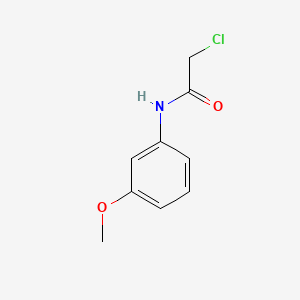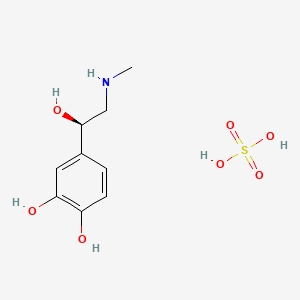
Adrenaline sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenaline Sulfate is a nonselective agonist of all adrenergic receptors, including the major subtypes alpha1, alpha2, ß1, ß2, and ß3.
Wissenschaftliche Forschungsanwendungen
Connective Tissue Metabolism in Stress
Adrenaline sulfate's effects on connective tissue metabolism during stress were studied in white rats. Subcutaneous administration of adrenaline led to hyperglycemia, fatty hepatodystrophy, and liver fibrosis, indicated by changes in serum chondroitin sulfates and glycosaminoglycans (Kibkalo et al., 2020).
Cardiac Arrest Survival and Neurological Outcomes
Several studies focused on adrenaline's effect in cardiac arrest. While some found improved chances of return of spontaneous circulation (ROSC), others noted no significant improvement in survival or neurological outcomes (Jacobs et al., 2011), (Perkins et al., 2016), (Perkins et al., 2021).
DNA Damage and Adrenaline's Genotoxic Effects
A study showed that adrenaline could induce DNA damage in human lymphocytes, particularly at higher concentrations. This DNA damage was partially mitigated by antioxidants, suggesting adrenaline's genotoxic effects are mediated through reactive oxygen species (Radaković Milena et al., 2014).
Adrenaline's Role in Thrombosis and Hemostasis
Adrenaline is believed to influence thrombosis and hemostasis. It enhances platelet activation, thrombus formation, and may contribute to a prothrombotic condition by affecting platelet procoagulant response and fibrinolysis (Golaszewska et al., 2021).
Anaphylaxis Treatment and Safety
Adrenaline is the first-line treatment for anaphylaxis. Its safety and efficacy were assessed, suggesting that side effects are generally mild and transient, supporting its use in emergency anaphylaxis treatment (Cardona et al., 2017).
Metabolic Roles in Hypoglycemia and Diabetes
Adrenaline plays a crucial role in mobilizing energy stores during physical activity or recovery from hypoglycemia. Its secretion is critical in counter-regulation, especially in type 1 diabetes, where it's key for restoring normoglycemia (Verberne et al., 2016).
Adrenaline and Neonatal Hypotension
Limited controlled studies exist on adrenaline's use in neonatal hypotension. A review highlights the need for more randomized controlled trials comparing adrenaline to other inotropes in neonates (Mahoney et al., 2012).
Impact on Second Messenger Research
Adrenaline's role as a second messenger since its discovery in 1957 significantly impacted the understanding of transmembrane signal transduction and receptor-effector coupling (Beavo & Brunton, 2002).
Eigenschaften
CAS-Nummer |
52455-32-0 |
|---|---|
Produktname |
Adrenaline sulfate |
Molekularformel |
C9H15NO7S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/t9-;/m0./s1 |
InChI-Schlüssel |
NDOXJVMFOWUYBP-FVGYRXGTSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Kanonische SMILES |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adrenaline Sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



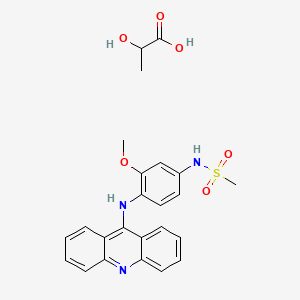
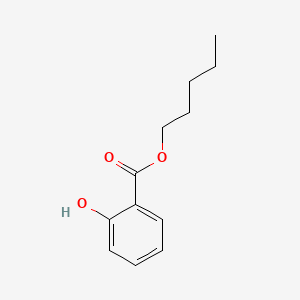
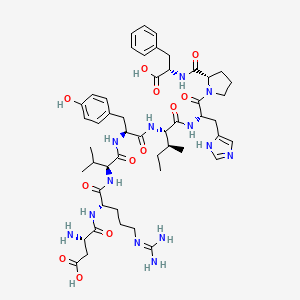
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
